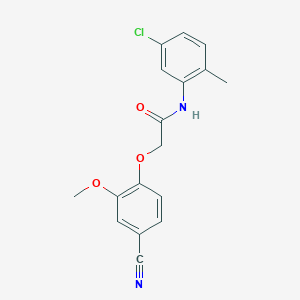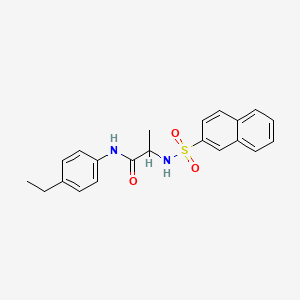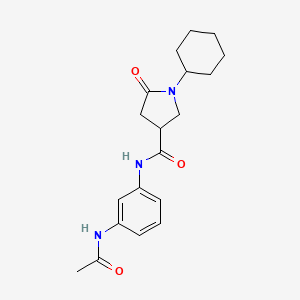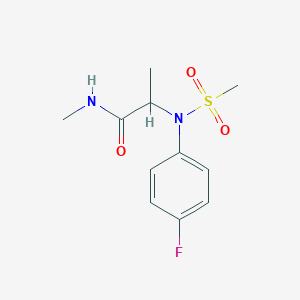![molecular formula C17H14N4O3 B4234999 4-Methyl-3-[(1-phenyl-1,2,4-triazole-3-carbonyl)amino]benzoic acid](/img/structure/B4234999.png)
4-Methyl-3-[(1-phenyl-1,2,4-triazole-3-carbonyl)amino]benzoic acid
描述
4-Methyl-3-[(1-phenyl-1,2,4-triazole-3-carbonyl)amino]benzoic acid is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(1-phenyl-1,2,4-triazole-3-carbonyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of substituted phenyl azides with alkynes in the presence of copper sulfate pentahydrate and sodium ascorbate in a mixture of dimethylformamide and water . The reaction is carried out at room temperature and monitored by thin-layer chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Methyl-3-[(1-phenyl-1,2,4-triazole-3-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
4-Methyl-3-[(1-phenyl-1,2,4-triazole-3-carbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-Methyl-3-[(1-phenyl-1,2,4-triazole-3-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
4-Methyl-3-[(1-phenyl-1,2,4-triazole-3-carbonyl)amino]benzoic acid is unique due to its specific substitution pattern on the triazole ring and the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
IUPAC Name |
4-methyl-3-[(1-phenyl-1,2,4-triazole-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11-7-8-12(17(23)24)9-14(11)19-16(22)15-18-10-21(20-15)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZLLRDOWVWWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=NN(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide](/img/structure/B4234920.png)

![N-cyclohexyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B4234931.png)

![1-methyl-3-[(1-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4234936.png)
![2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide](/img/structure/B4234940.png)
![13-cyclopentyl-17-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4234943.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}isonicotinamide](/img/structure/B4234959.png)
![4-chloro-5-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-2-methylpyridazin-3(2H)-one](/img/structure/B4234970.png)

![1-BENZYL-4-[1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE](/img/structure/B4234977.png)



